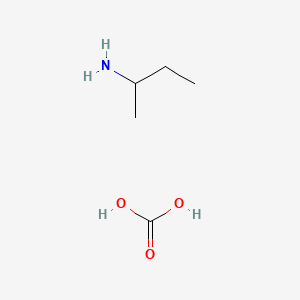
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid is a chemical compound with the molecular formula C17H34O4S It is characterized by the presence of a hydroxyl group, a sulphinyl group, and a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid typically involves the reaction of tetradecyl alcohol with a sulfoxide reagent under controlled conditions. The hydroxyl group is introduced through a hydroxylation reaction, and the propionic acid moiety is added via esterification or similar reactions. The reaction conditions often require specific temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The sulphinyl group can be further oxidized to a sulfone.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-Hydroxytetradecyl)sulfonyl)propionic acid.
Reduction: Formation of 3-((2-Hydroxytetradecyl)thio)propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. The propionic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Hydroxytetradecyl)thio)propionic acid: Similar structure but with a sulfide group instead of a sulphinyl group.
3-((2-Hydroxytetradecyl)sulfonyl)propionic acid: Similar structure but with a sulfone group instead of a sulphinyl group.
3-((2-Hydroxyhexadecyl)sulphinyl)propionic acid: Similar structure but with a longer alkyl chain.
Uniqueness
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85099-09-8 |
|---|---|
Formule moléculaire |
C17H34O4S |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-(2-hydroxytetradecylsulfinyl)propanoic acid |
InChI |
InChI=1S/C17H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16(18)15-22(21)14-13-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) |
Clé InChI |
YWKGUDHHIUFKAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CS(=O)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


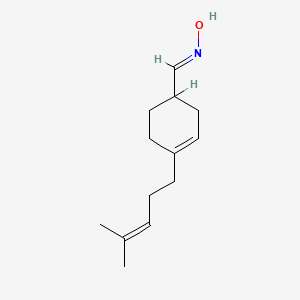
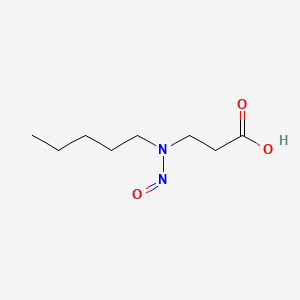
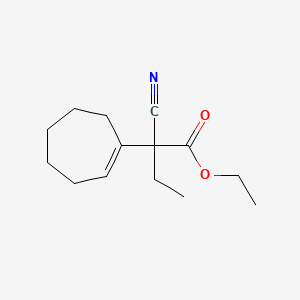

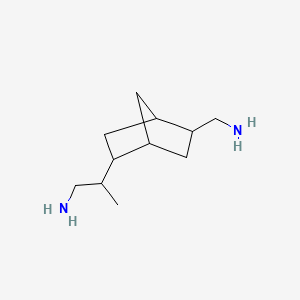
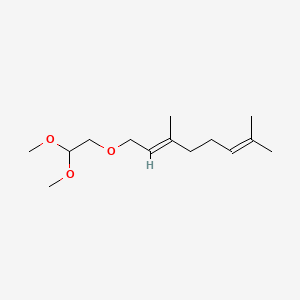
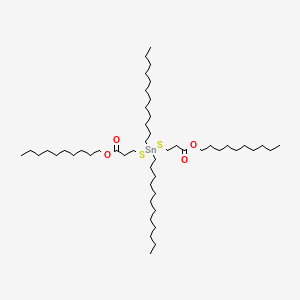

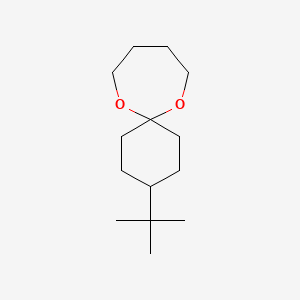

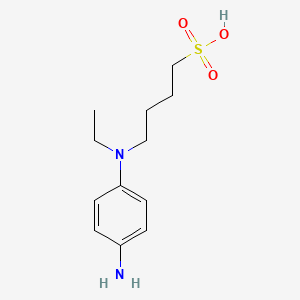
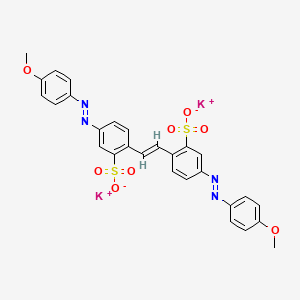
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
